molecular formula C12H10O<br>C12H10O<br>C6H5OC6H5 B7761001 Diphenyl ether CAS No. 32576-61-7

Diphenyl ether

Cat. No.: B7761001
CAS No.: 32576-61-7
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Description

Diphenyl ether, also known as phenoxybenzene, is an organic compound with the chemical formula C₁₂H₁₀O. It is a colorless solid or liquid with a geranium-like odor. This compound is the simplest diaryl ether and has a variety of niche applications .

Mechanism of Action

Target of Action

Diphenyl ether primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the synthesis of chlorophyll, a vital component for photosynthesis in plants . In addition, this compound also targets the enzyme enoyl (acyl carrier protein) reductase .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits protoporphyrinogen oxidase, leading to the disruption of chlorophyll synthesis and the cell membranes of sensitive plants . For enoyl (acyl carrier protein) reductase, this compound acts as an inhibitor, disrupting the normal function of this enzyme .

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase by this compound disrupts the porphyrin synthesis pathway . This disruption leads to a decrease in chlorophyll production, affecting the plant’s ability to perform photosynthesis . The inhibition of enoyl (acyl carrier protein) reductase affects the fatty acid synthesis pathway .

Pharmacokinetics

It is known that this compound is a persistent compound in the environment, suggesting that it may have low rates of metabolism and excretion .

Result of Action

The inhibition of protoporphyrinogen oxidase by this compound leads to the disruption of chlorophyll synthesis and the cell membranes of sensitive plants . This results in the death of the plant cells . The inhibition of enoyl (acyl carrier protein) reductase can lead to disruptions in fatty acid synthesis .

Action Environment

This compound is a persistent compound in the environment, suggesting that it can remain active for extended periods . Environmental factors such as temperature, pH, and the presence of other chemicals can potentially influence the action, efficacy, and stability of this compound . .

Chemical Reactions Analysis

Types of Reactions: Diphenyl ether undergoes various reactions typical of phenyl rings, including:

Common Reagents and Conditions:

  • Hydroxylation: Often involves the use of hydrogen peroxide or other oxidizing agents.
  • Nitration: Typically uses a mixture of concentrated nitric acid and sulfuric acid.
  • Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.
  • Sulfonation: Involves sulfuric acid or oleum.
  • Friedel–Crafts Reactions: Uses aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include hydroxylated, nitrated, halogenated, and sulfonated derivatives of this compound .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its simpler structure and versatility in various applications, from industrial uses to potential medical applications.

Properties

IUPAC Name

phenoxybenzene
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InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C12H10O, Array, (C6H5)2O
Record name DIPHENYL OXIDE
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Related CAS

25718-67-6
Record name Benzene, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID9021847
Record name Diphenyl oxide
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Molecular Weight

170.21 g/mol
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Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.
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Boiling Point

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F
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Flash Point

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F
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Solubility

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble
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Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08
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URL https://www.cdc.gov/niosh/npg/npgd0496.html
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Vapor Density

5.86 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg
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Color/Form

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F)

CAS No.

101-84-8, 32576-61-7
Record name DIPHENYL OXIDE
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Melting Point

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Diphenyl ether?

A1: this compound has the molecular formula C12H10O and a molecular weight of 170.21 g/mol.

Q2: Are there any spectroscopic data available to characterize Diphenyl ethers?

A2: Yes, several studies utilize spectroscopic techniques to characterize Diphenyl ethers. For example, 1H/13C NMR and infrared spectroscopy were employed to confirm the structures of novel this compound-derived organogelators. [] Additionally, UV–vis absorption spectral analyses revealed solvatochromism in these compounds. [] Researchers have also used these techniques alongside mass spectrometry to identify Polybrominated this compound metabolites. [, , , ]

Q3: What are some applications of this compound derivatives in material science?

A3: this compound derivatives, specifically Poly(ether ketone ketone)s, have been investigated for their potential to modify bismaleimide resins. [] These modifications aim to improve the toughness of the resin while maintaining other desirable properties like flexural strength and glass transition temperature. []

Q4: Are there any specific structural features in Diphenyl ethers that make them suitable for these applications?

A4: Yes, the structure of Poly(ether ketone ketone)s, particularly the incorporation of isophthaloyl units, has been shown to enhance compatibility with bismaleimide resins, leading to improved material properties. [] The formation of cocontinuous or phase-inverted morphologies in the modified resins contributes to their enhanced toughness. []

Q5: Can Diphenyl ethers act as model compounds for studying catalytic reactions?

A5: Yes, this compound (DPE) serves as a valuable model compound for investigating the catalytic hydrodeoxygenation (HDO) of lignin. [] Studies have used DPE to understand the selectivity and reaction mechanisms of Pt catalysts supported on various metal oxides, such as Nb2O5–Al2O3. []

Q6: How do Nb2O5–Al2O3 supported Pt catalysts influence the HDO of DPE?

A6: Research indicates that the presence of NbOx species and acid sites on these catalysts significantly promotes C–O bond cleavage in DPE, enhancing the selectivity toward cyclohexane, a desirable deoxygenated product. [] The catalysts also demonstrate different reaction pathways depending on hydrogen pressure, favoring HYD route at higher pressure and direct hydrogenolysis at lower pressure. []

Q7: Have computational methods been employed to study Diphenyl ethers?

A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the molecular activity of para-halogenated Diphenyl ethers in their ground state. [] This approach provides insights into the electron gain/loss abilities and transition properties of these compounds, influencing their reactivity. []

Q8: What are the key findings from DFT calculations on para-halogenated Diphenyl ethers?

A8: DFT studies suggest that the introduction of halogen substituents impacts both the ground state reactivity and the UV absorption spectra of Diphenyl ethers. [] For instance, halogen substitution can decrease the energy gap and alter the maximum absorption wavelength, influencing the compounds' photochemical behavior. []

Q9: How do structural modifications in Diphenyl ethers affect their biological activity?

A9: Research on this compound herbicides, specifically those targeting Protoporphyrinogen oxidase (Protox), demonstrates a clear SAR. [] Structural features, such as the presence and type of halogen substituents, significantly influence their inhibitory potency against Protox. []

Q10: Can you provide specific examples of SAR observed in this compound herbicides?

A10: Studies show that the type of halogen in 2,4-dihalogenated 4'-nitrophenyl ethers directly impacts their postnatal mortality in mice. [] Furthermore, the position of chlorine substituents in chlorinated 4'-nitrophenyl ethers significantly influences their potential to induce prenatal versus postnatal syndromes. []

Q11: What are the concerns regarding Polybrominated Diphenyl ethers (PBDEs) in the environment?

A11: PBDEs, widely used as flame retardants, raise concerns due to their persistence, bioaccumulation potential, and toxicity. [, , , , ] These compounds have been detected in various environmental compartments, including sediments, wildlife, and even human tissues, raising concerns about their long-term effects. [, , , , ]

Q12: What are the potential health effects of PBDEs?

A12: Animal studies suggest that PBDEs may have developmental neurotoxicity, endocrine-disrupting effects, and potential for hepatotoxicity. [, ] Exposure to certain PBDE congeners has been linked to changes in learning and memory, thyroid hormone disruption, and reproductive issues. [, , ]

Q13: What analytical methods are employed for the detection and quantification of Diphenyl ethers and their derivatives?

A14: Gas chromatography coupled with mass spectrometry (GC-MS), often using negative chemical ionization (NCI) mode, is widely employed to determine PBDEs in various matrices, including environmental samples, food products, and biological tissues. [, , , , ]

Q14: Are there any alternative analytical techniques for PBDE analysis?

A15: Yes, high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-Orbitrap-MS) has been utilized to identify photodegradation products of PBDEs. [] This technique provides valuable information about the transformation pathways and potential environmental fate of PBDEs. []

Q15: Are there any specific challenges associated with the analysis of PBDEs?

A16: The analysis of higher molecular weight PBDE congeners, particularly those with nine or ten bromine substituents, poses a significant challenge due to their low volatility and potential for discrimination during injection in GC analysis. []

Q16: How are these analytical challenges addressed?

A17: Researchers have developed automated rotary valve injectors for GC to overcome the challenges associated with analyzing high molecular weight PBDEs. [] These injectors allow for larger injection volumes, reducing discrimination and improving detection limits without affecting detector response factors. []

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